{[1-(Pyridin-2-yl)ethylidene]amino}urea
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Overview
Description
{[1-(Pyridin-2-yl)ethylidene]amino}urea is a chemical compound with the molecular formula C8H10N4O. It is known for its ability to form stable complexes with viruses and inhibit the growth of the herpes simplex virus . This compound has a molecular weight of 178.19 g/mol and a melting point of 203°C .
Preparation Methods
The synthesis of {[1-(Pyridin-2-yl)ethylidene]amino}urea typically involves the reaction of pyridine-2-carbaldehyde with semicarbazide hydrochloride under specific conditions. The reaction is carried out in an ethanol solution, and the product is obtained after recrystallization
Chemical Reactions Analysis
{[1-(Pyridin-2-yl)ethylidene]amino}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the pyridine ring is substituted with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[1-(Pyridin-2-yl)ethylidene]amino}urea has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antiviral agent.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of {[1-(Pyridin-2-yl)ethylidene]amino}urea involves binding to the hydroxyl group of viral surface glycoproteins. This binding prevents the virus from attaching to host cells and blocks the assembly of viruses into their characteristic ternary complex, thus inhibiting replication and transcription .
Comparison with Similar Compounds
Similar compounds to {[1-(Pyridin-2-yl)ethylidene]amino}urea include:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit antiviral and antifibrotic activities.
Pyridine-2-carbaldehyde derivatives: These are used in the synthesis of various heterocyclic compounds and have similar chemical properties.
The uniqueness of this compound lies in its specific binding mechanism to viral glycoproteins, which makes it a promising candidate for antiviral research .
Properties
IUPAC Name |
(1-pyridin-2-ylethylideneamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQWZJWMCHCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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